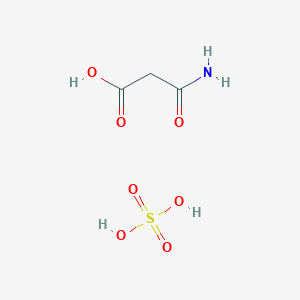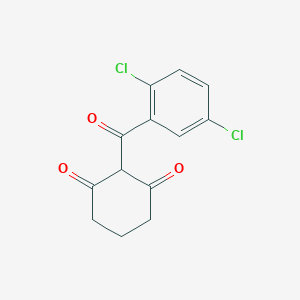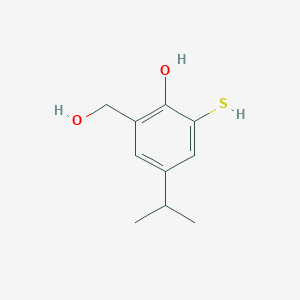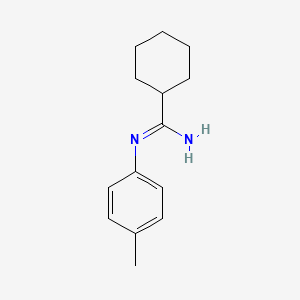
N'-(4-methylphenyl)cyclohexanecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-methylphenyl)cyclohexanecarboximidamide is a chemical compound with the molecular formula C14H20N2 It is known for its unique structure, which includes a cyclohexane ring attached to a carboximidamide group and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)cyclohexanecarboximidamide typically involves the reaction of 4-methylphenylamine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-(4-methylphenyl)cyclohexanecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-methylphenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
N’-(4-methylphenyl)cyclohexanecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which N’-(4-methylphenyl)cyclohexanecarboximidamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact mechanism may vary depending on the context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)cyclohexanecarboxamide: This compound has a similar structure but differs in the functional group attached to the cyclohexane ring.
4-methylphenylcyclohexanecarboxylate: Another related compound with a different functional group.
Cyclohexanecarboxamide: A simpler compound with a cyclohexane ring and a carboxamide group.
Uniqueness
N’-(4-methylphenyl)cyclohexanecarboximidamide is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
1342492-94-7 |
|---|---|
Formule moléculaire |
C14H20N2 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
N'-(4-methylphenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C14H20N2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16) |
Clé InChI |
ABNVUUWQAMLFHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


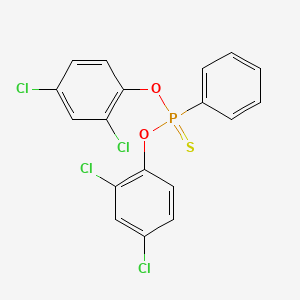
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
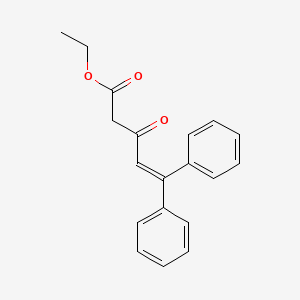
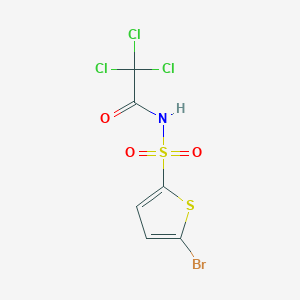
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
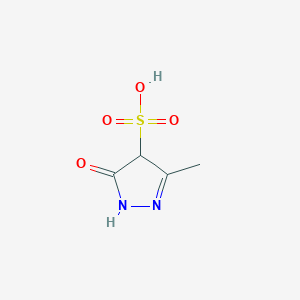
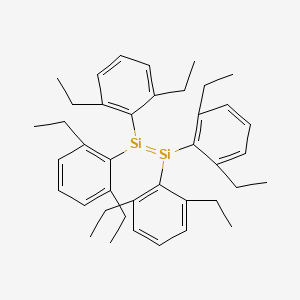
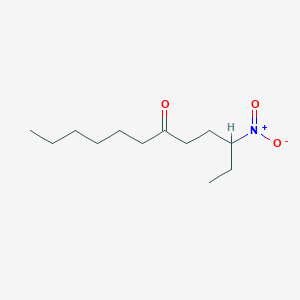
![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)
